An In-Depth Technical Guide on the Physicochemical Properties of Methyl 3-amino-2-benzo[b]furancarboxylate
An In-Depth Technical Guide on the Physicochemical Properties of Methyl 3-amino-2-benzo[b]furancarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2-benzo[b]furancarboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofurans are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 3-amino-2-benzo[b]furancarboxylate, detailed experimental protocols for their determination, and a discussion of its potential biological relevance.
Core Physicochemical Properties
A summary of the available quantitative data for Methyl 3-amino-2-benzo[b]furancarboxylate is presented below. It is important to note that while some experimental data is available, other values are predicted and should be confirmed through empirical testing.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| CAS Number | 57805-85-3 | [1] |
| Melting Point | 82-84 °C | [1] |
| Boiling Point | Not experimentally determined. Predicted: 316.4±35.0 °C at 760 mmHg | N/A |
| Density | 1.3±0.1 g/cm³ | [1] |
| Solubility | No quantitative experimental data available. General solubility is expected in organic solvents. | N/A |
| pKa | Not experimentally determined. | N/A |
| LogP (XLogP3) | 2.4 | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for Methyl 3-amino-2-benzo[b]furancarboxylate.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or Thiele tube)
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Capillary tubes
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Thermometer
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Mortar and pestle
Procedure:
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Sample Preparation: A small amount of the crystalline Methyl 3-amino-2-benzo[b]furancarboxylate is finely ground using a mortar and pestle.
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Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.[2][3][4]
Solubility Determination
Assessing the solubility of a compound in various solvents is critical for formulation and biological studies.
Apparatus:
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Vials or test tubes
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Vortex mixer or shaker
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Analytical balance
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Spectrophotometer or HPLC (for quantitative analysis)
Procedure (Qualitative):
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Add a small, known amount (e.g., 1-5 mg) of Methyl 3-amino-2-benzo[b]furancarboxylate to a vial.
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Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO, acetone).
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Vigorously mix the sample for a set period (e.g., 1-2 minutes) at a controlled temperature.
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Visually inspect the solution for the presence of undissolved solid.[5][6][7]
Procedure (Quantitative):
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Prepare a saturated solution of the compound in the solvent of interest by adding an excess of the compound and allowing it to equilibrate with stirring for an extended period (e.g., 24 hours).
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Filter the saturated solution to remove any undissolved solid.
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Dilute a known volume of the filtrate with a suitable solvent.
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Determine the concentration of the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, by comparing the response to a standard curve.
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and biological activity.
Apparatus:
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pH meter
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Burette
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Stir plate and stir bar
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Beaker
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UV-Vis spectrophotometer or NMR spectrometer
Procedure (Potentiometric Titration):
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Dissolve a precise amount of Methyl 3-amino-2-benzo[b]furancarboxylate in a suitable solvent (often a co-solvent system like water-ethanol if aqueous solubility is low).
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable group (the amino group is basic).
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Record the pH of the solution after each addition of the titrant.
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Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Procedure (Spectrophotometric Method):
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Prepare a series of buffer solutions with a range of known pH values.
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Dissolve a constant amount of the compound in each buffer solution.
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Measure the UV-Vis absorbance spectrum of each solution.
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The pKa can be determined by analyzing the changes in the absorbance spectrum as a function of pH, as the ionized and non-ionized forms of the molecule will have different spectra.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.
Apparatus:
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Separatory funnel or vials
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n-Octanol and water (mutually saturated)
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Vortex mixer or shaker
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Analytical instrument (e.g., HPLC-UV, LC-MS)
Procedure (Shake-Flask Method):
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Prepare mutually saturated solutions of n-octanol and water.
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Dissolve a known amount of Methyl 3-amino-2-benzo[b]furancarboxylate in one of the phases.
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Add a known volume of the second phase to a separatory funnel or vial.
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Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
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Allow the phases to separate completely.
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Carefully collect samples from both the n-octanol and aqueous layers.
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Determine the concentration of the compound in each phase using a suitable analytical method.
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Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Synthesis and Characterization Workflow
A general workflow for the synthesis and physicochemical characterization of a small molecule like Methyl 3-amino-2-benzo[b]furancarboxylate is depicted below.
Figure 1. General workflow for the synthesis and physicochemical characterization of a small molecule.
Potential Biological Signaling Pathways
While no specific signaling pathways have been definitively elucidated for Methyl 3-amino-2-benzo[b]furancarboxylate, the broader class of benzofuran derivatives has been shown to modulate several key pathways involved in inflammation and cancer. These include the NF-κB, MAPK, and PI3K/Akt pathways. The following diagrams illustrate these general pathways.
Disclaimer: The following diagrams represent generalized signaling pathways and have not been experimentally validated for Methyl 3-amino-2-benzo[b]furancarboxylate. They are provided for illustrative purposes to highlight potential areas of investigation.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response and cell survival.
Figure 2. A simplified diagram of the canonical NF-κB signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.
